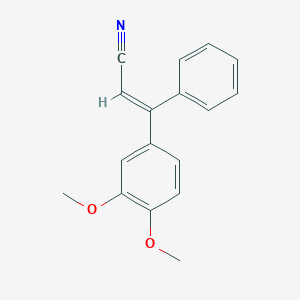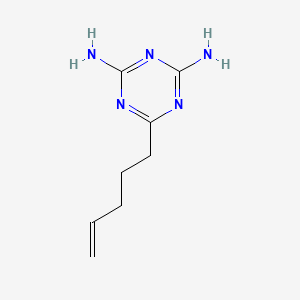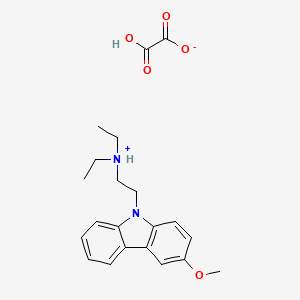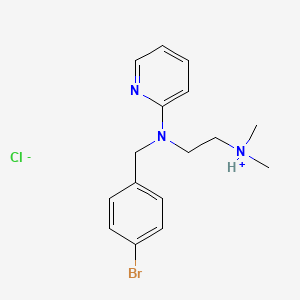![molecular formula C12H12N2 B13740621 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound featuring an imidazole ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) to convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various receptors and enzymes through diverse weak interactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
- 1-(But-2-yn-1-yl)-2-methyl-1H-indole
- 1-(But-2-yn-1-yl)-2-methyl-1H-pyrrole
- 1-(But-2-yn-1-yl)-2-methyl-1H-pyrazole
Uniqueness: 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole is unique due to its fused imidazole-benzene ring structure, which imparts distinct chemical and biological properties. This structural feature allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-but-2-ynyl-2-methylbenzimidazole |
InChI |
InChI=1S/C12H12N2/c1-3-4-9-14-10(2)13-11-7-5-6-8-12(11)14/h5-8H,9H2,1-2H3 |
Clé InChI |
UIOQTEXDRMOZII-UHFFFAOYSA-N |
SMILES canonique |
CC#CCN1C(=NC2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


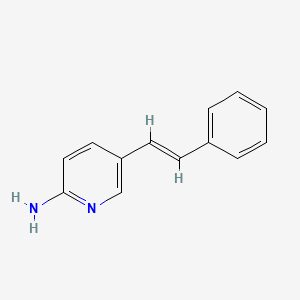
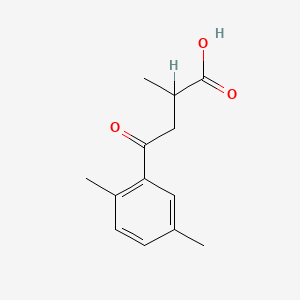
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)

![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)



